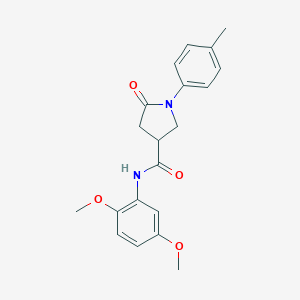

N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as DOM, is a psychoactive drug that belongs to the class of hallucinogens. It was first synthesized in 1963 by Alexander Shulgin, an American pharmacologist and chemist. DOM is a potent drug that produces long-lasting psychedelic effects and has been used in scientific research to study the mechanism of action of hallucinogens.

Wirkmechanismus

The mechanism of action of DOM is believed to involve the activation of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the prefrontal cortex and other regions of the brain. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the hallucinogenic effects of the drug.

Biochemical and Physiological Effects:

DOM produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also produces alterations in perception, mood, thought, and consciousness. These effects are believed to be mediated by the drug's interaction with the serotonin 5-HT2A receptor and other receptors in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

DOM has several advantages for use in scientific research, including its potency and long duration of action, which allow for the study of the long-term effects of hallucinogens on the brain. However, the drug also has several limitations, including its potential for abuse and the difficulty in obtaining it for research purposes.

Zukünftige Richtungen

There are several future directions for research on DOM and other hallucinogens, including the development of new drugs that target specific receptors in the brain, the study of the long-term effects of these drugs on neural circuits and behavior, and the use of these drugs in the treatment of psychiatric disorders such as depression and anxiety.

Synthesemethoden

The synthesis of DOM involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced to 2,5-dimethoxyphenyl-2-amino-propane using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of 2,5-dimethoxyphenyl-2-amino-propane with 4-methylphenylacetyl chloride to form DOM.

Wissenschaftliche Forschungsanwendungen

DOM has been used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is believed to play a key role in the hallucinogenic effects of drugs such as LSD and psilocybin. DOM has also been used to study the effects of hallucinogens on neural circuits and the role of the prefrontal cortex in mediating the subjective effects of these drugs.

Eigenschaften

Produktname |

N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |

|---|---|

Molekularformel |

C20H22N2O4 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H22N2O4/c1-13-4-6-15(7-5-13)22-12-14(10-19(22)23)20(24)21-17-11-16(25-2)8-9-18(17)26-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) |

InChI-Schlüssel |

DCFWJKGZFMNZMW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |

Kanonische SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277587.png)

![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)

![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)

![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)

![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)

![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)

![3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277609.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)

![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)